molecular formula C12H18N2 B1595409 2-(2-Piperidin-2-ylethyl)pyridine CAS No. 6312-04-5

2-(2-Piperidin-2-ylethyl)pyridine

Cat. No. B1595409
CAS RN: 6312-04-5
M. Wt: 190.28 g/mol
InChI Key: XVZJIQLZEGNILT-UHFFFAOYSA-N
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Description

“2-(2-Piperidin-2-ylethyl)pyridine” is a chemical compound with the molecular formula C12H18N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives, including “2-(2-Piperidin-2-ylethyl)pyridine”, involves various intra- and intermolecular reactions . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . The synthesis of piperidone derivatives and their biological properties have been extensively studied .


Molecular Structure Analysis

The molecular structure of “2-(2-Piperidin-2-ylethyl)pyridine” consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact mass of the molecule is 196.193948774 g/mol .


Chemical Reactions Analysis

Substituted pyridines, including “2-(2-Piperidin-2-ylethyl)pyridine”, can undergo various chemical reactions. For example, they can react at the C2-positions . Moreover, 2-halopyridines are excellent electrophilic partners, compatible with a range of cross-coupling conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Piperidin-2-ylethyl)pyridine” include a molecular weight of 196.33 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .

Scientific Research Applications

1. Antiplatelet Activities

2-(2-Piperidin-2-ylethyl)pyridine derivatives have been synthesized for their potential use in inhibiting platelet aggregation. For example, derivatives of piperlongumine, a pyridone alkaloid, exhibited inhibitory effects on platelet aggregation, with specific derivatives showing pronounced effects (Park et al., 2008). Additionally, a study on piperazinyl glutamate pyridines as P2Y12 antagonists demonstrated potent inhibition of platelet aggregation, highlighting the relevance of these compounds in potential therapeutic applications (Parlow et al., 2010).

2. Corrosion Inhibition

The application of 2-(2-Piperidin-2-ylethyl)pyridine compounds extends to corrosion inhibition. Research on Cd(II) Schiff base complexes involving similar structures demonstrated effective corrosion inhibition properties on mild steel surfaces (Das et al., 2017). Another study investigated the corrosion inhibition of steel in sulfuric acid solutions, showing that specific derivatives acted as effective inhibitors (Bouklah et al., 2005).

3. Biological Activity in Zinc(II) Complexes

Research on zinc(II) complexes derived from Schiff bases of 2-(2-Piperidin-2-ylethyl)pyridine revealed significant biological activities. These complexes, characterized by X-ray diffraction, demonstrated urease inhibitory activities, indicating their potential in biological and medicinal applications (Shi et al., 2012).

4. Volumetric Properties in Aqueous Solutions

A comparative study of volumetric properties of derivatives in aqueous solutions provided insights into their behavior in different concentrations and temperatures. This research is crucial for understanding the physical properties of these compounds in various applications (Kul et al., 2013).

5. Synthesis and Structural Analysis

Several studies focused on the synthesis and structural analysis of 2-(2-Piperidin-2-ylethyl)pyridine derivatives. These include the preparation of zinc(II) complexes with Schiff bases derived from 2-acetylpyridine, providing valuable information for further chemical applications (Han, 2011).

Safety And Hazards

The safety data sheet for pyridine, a related compound, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Piperidin-2-ylethyl)pyridine”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(2-piperidin-2-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1,3,5,9,12,14H,2,4,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZJIQLZEGNILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285708
Record name 2-(2-piperidin-2-ylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Piperidin-2-ylethyl)pyridine

CAS RN

6312-04-5
Record name 6312-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-piperidin-2-ylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Decara, H Vázquez-Villa, J Brea… - Journal of medicinal …, 2022 - ACS Publications
Peptidic agonists of the glucagon-like peptide-1 receptor (GLP-1R) have gained a prominent role in the therapy of type-2 diabetes and are being considered for reducing food intake in …
Number of citations: 6 pubs.acs.org

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